![molecular formula C8H7NO2 B12880417 8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine CAS No. 767322-17-8](/img/structure/B12880417.png)
8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine: is a heterocyclic compound that features a fused ring system combining oxazole and oxazepine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields .
Industrial Production Methods: Industrial production methods for 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is not fully understood. it is believed to interact with molecular targets through its heterocyclic ring system. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine ring structure but differs in its substitution pattern and overall molecular framework.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with different pharmacological properties and applications.
Uniqueness: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is unique due to its fused ring system that combines oxazole and oxazepine structures. This unique arrangement imparts distinct chemical properties and potential biological activities that are not observed in its similar counterparts.
Propiedades
Número CAS |
767322-17-8 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
5,9-dioxa-2-azatricyclo[6.2.1.02,6]undeca-1(10),3,6-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-10-8-4-7-3-6(5-11-7)9(1)8/h1-2,4-5,7H,3H2 |
Clave InChI |
HAQIGYPWXZYUKN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=C3N(C1=CO2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



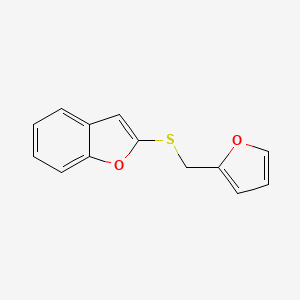
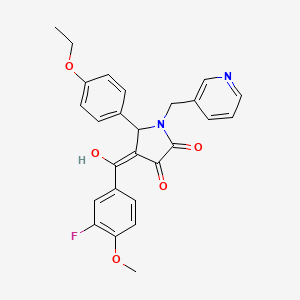

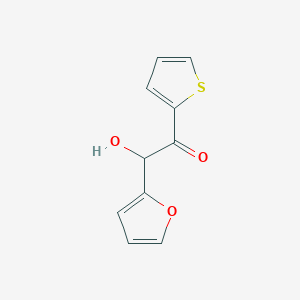
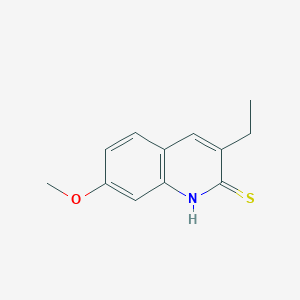
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
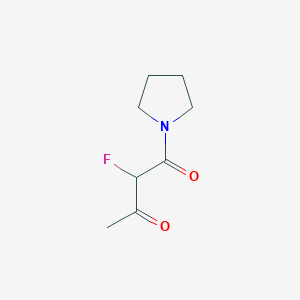
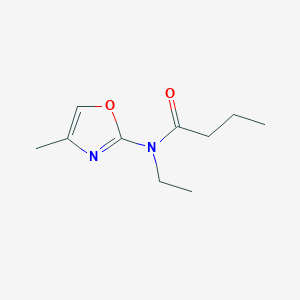
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)


![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
